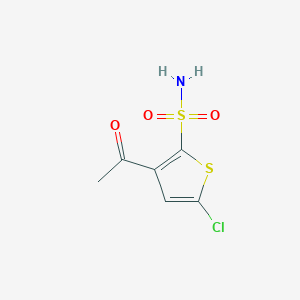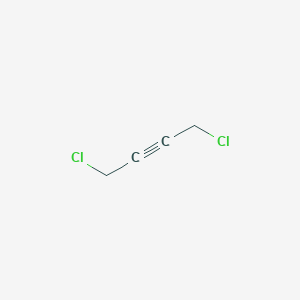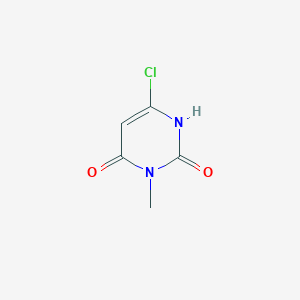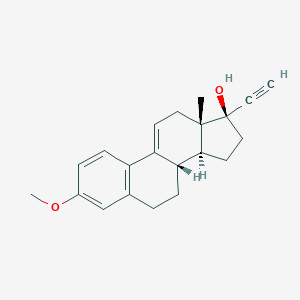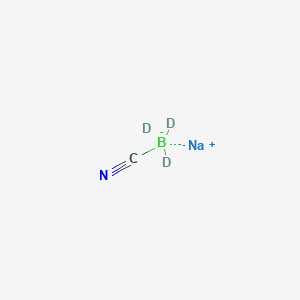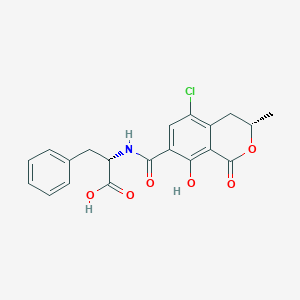
2,4',6-Trichlorobiphenyl
説明
Synthesis Analysis
The synthesis of 2,4',6-Trichlorobiphenyl and its derivatives often involves multi-step chemical processes, including radical reactions. For example, the novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and its derivatives have been synthesized through a Friedel-Crafts reaction, showcasing the introduction of acyl chains without impairing the radical character of the molecule (Castellanos et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,4',6-Trichlorobiphenyl derivatives has been characterized using various spectroscopic methods. X-ray structural analysis has revealed propeller-like conformations with phenyl rings twisted around their bonds to trivalent carbon, indicative of the compound's complex geometry (Carilla et al., 1996).
Chemical Reactions and Properties
2,4',6-Trichlorobiphenyl undergoes various chemical reactions, including photolytic dechlorination. This process has been studied in both alkaline and neutral solutions, revealing predominant dechlorination at specific positions influenced by steric and electronic effects (Nishiwaki et al., 1979).
Physical Properties Analysis
The physical properties of 2,4',6-Trichlorobiphenyl derivatives, such as solubility and thermal stability, have been examined. Radical adducts derived from 2,4',6-Trichlorobiphenyl show amphoteric electrochemical behavior and luminescent properties, covering the red spectral band with high intensities (Castellanos et al., 2008).
Chemical Properties Analysis
The chemical behavior of 2,4',6-Trichlorobiphenyl and its derivatives involves a range of reactions, including redox processes. The compounds exhibit reversible reduction and oxidation, leading to stable anionic and cationic species, respectively. These properties highlight the compound's potential in various applications, including organic electronics and materials science (Castellanos et al., 2008).
科学的研究の応用
Structural Analysis of Biphenyls : It is utilized in establishing the structures of various biphenyls and their chlorinated derivatives (Bergman & Wachtmeister, 1977).
Studying Reactivity and Selectivity : The compound is used for studying the reactivity and selectivity towards dechlorination of polychlorinated biphenyls (PCBs) in neutral and alkaline solutions (Nishiwaki, Usui, Anda, & Hida, 1979).
Metabolism Research : Research has been conducted on the metabolic routes to triCB methyl sulphones involving intestinal microflora (Brandt, Klasson-Wehler, Rafter, & Bergman, 1982). Another study focused on its metabolites in rats, including their urine, feces, and bile (Bakke, Feil, & Bergman, 1983).
Labeling Studies : It is useful for labeling with tritium at the 6th position in 2,4-dichlorophenol (Hamada, Shibata, Kuwano, & Suzuki, 1975).
Toxicity Research : The compound is significant in studies focusing on 2,4-D herbicide toxicity, covering aspects like occupational risk, neurotoxicity, and resistance (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Research : Its solubility in supercritical carbon dioxide, modified by n-butane and methanol, is important for environmental studies (Anitescu & Tavlarides, 1999).
Studying Metabolism through Mercapturic Acid Pathway : The metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway leads to metabolites excreted in bile (Bakke, Bergman, & Larsen, 1982).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated ZnO microspheres has been conducted (Deng et al., 2015).
Biological Process Modeling : The study on the degradation of 2,4,6-trichlorophenol in a two-stage anaerobic–aerobic biological process, including the development of a mathematical model, is another application (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).
Enhancing Aqueous Solubility : The presence of methanol, ethanol, and 1-propanol enhances the aqueous solubility of 2,4,6-trichlorobiphenyl in water/alcohol mixtures (Li & Andren, 1994).
Safety And Hazards
特性
IUPAC Name |
1,3-dichloro-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDFKLAWYPTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073500 | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4',6-Trichlorobiphenyl | |
CAS RN |
38444-77-8 | |
| Record name | 2′,4,6′-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




